molecular formula C11H13F5O2S B12841254 4-(Tetrahydro-2H-pyran-2-yloxy)phenylsulphur pentafluoride

4-(Tetrahydro-2H-pyran-2-yloxy)phenylsulphur pentafluoride

Katalognummer: B12841254
Molekulargewicht: 304.28 g/mol
InChI-Schlüssel: ICRKMKDGUIUYTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Tetrahydro-2H-pyran-2-yloxy)phenylsulphur pentafluoride is a chemical compound that features a phenyl ring substituted with a tetrahydro-2H-pyran-2-yloxy group and a sulphur pentafluoride group

Vorbereitungsmethoden

The synthesis of 4-(Tetrahydro-2H-pyran-2-yloxy)phenylsulphur pentafluoride typically involves the following steps:

    Formation of the Tetrahydro-2H-pyran-2-yloxy Group: This can be achieved by reacting a phenol derivative with tetrahydro-2H-pyran in the presence of an acid catalyst.

    Introduction of the Sulphur Pentafluoride Group: This step involves the reaction of the intermediate compound with a sulphur pentafluoride source under controlled conditions.

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

4-(Tetrahydro-2H-pyran-2-yloxy)phenylsulphur pentafluoride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the tetrahydro-2H-pyran-2-yloxy group or the sulphur pentafluoride group is replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-(Tetrahydro-2H-pyran-2-yloxy)phenylsulphur pentafluoride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and as a component in specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(Tetrahydro-2H-pyran-2-yloxy)phenylsulphur pentafluoride involves its interaction with specific molecular targets. The tetrahydro-2H-pyran-2-yloxy group and the sulphur pentafluoride group can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

4-(Tetrahydro-2H-pyran-2-yloxy)phenylsulphur pentafluoride can be compared with similar compounds such as:

    4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid: This compound has a boronic acid group instead of a sulphur pentafluoride group.

    4-(Tetrahydro-2H-pyran-2-yloxy)phenol: This compound lacks the sulphur pentafluoride group and has a hydroxyl group instead.

The uniqueness of this compound lies in its combination of the tetrahydro-2H-pyran-2-yloxy group and the sulphur pentafluoride group, which imparts distinct chemical and physical properties.

Eigenschaften

Molekularformel

C11H13F5O2S

Molekulargewicht

304.28 g/mol

IUPAC-Name

pentafluoro-[4-(oxan-2-yloxy)phenyl]-λ6-sulfane

InChI

InChI=1S/C11H13F5O2S/c12-19(13,14,15,16)10-6-4-9(5-7-10)18-11-3-1-2-8-17-11/h4-7,11H,1-3,8H2

InChI-Schlüssel

ICRKMKDGUIUYTO-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)OC2=CC=C(C=C2)S(F)(F)(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.